molecular formula C10H10ClN3O2 B2618074 N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide CAS No. 303994-76-5

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide

Cat. No.: B2618074
CAS No.: 303994-76-5
M. Wt: 239.66
InChI Key: PETORTGCTZNZDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide (CAS 303994-76-5) is a pyrazolidin-3-one derivative supplied for advanced pharmacological and microbiological research. This compound is a key scaffold in the investigation of novel antibacterial agents, particularly targeting early-stage peptidoglycan biosynthesis enzymes like MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) . The inhibition of MurA, an enzyme essential for bacterial cell wall formation and absent in mammalian systems, represents a promising strategy for combating multidrug-resistant bacterial strains . Researchers are exploring 3-oxopyrazolidine carboxamide derivatives as non-covalent inhibitors that potentially retain activity against bacterial strains resistant to the clinically used antibiotic fosfomycin . The structural motif of this compound class has shown potential for creating broad-spectrum antibacterial agents with activity against both Gram-positive and Gram-negative bacteria . The compound is characterized by the molecular formula C10H10ClN3O2 and a molecular weight of 239.66 g/mol . This product is intended for research applications exclusively and is not formulated for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c11-7-2-1-3-8(6-7)12-10(16)14-5-4-9(15)13-14/h1-3,6H,4-5H2,(H,12,16)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PETORTGCTZNZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(NC1=O)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide typically involves the reaction of 3-chlorophenylhydrazine with an appropriate carbonyl compound, followed by cyclization and subsequent functionalization One common method involves the condensation of 3-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 3-chlorophenyl group participates in palladium-catalyzed cross-coupling reactions. In a Suzuki-Miyaura coupling (Fig. 1), the chloride undergoes substitution with arylboronic acids under these conditions :

Reaction Conditions Yield Product
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub> (5 mol%), Na<sub>2</sub>CO<sub>3</sub>, toluene/ethanol (1:1), reflux, 12 h80%Biaryl derivatives with new C–C bonds

Mechanistic Insight : The reaction proceeds via oxidative addition of the C–Cl bond to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl product .

Amide Functionalization

The carboxamide group undergoes hydrolysis and acylation:

Acid-Catalyzed Hydrolysis

Under acidic conditions (H<sub>2</sub>SO<sub>4</sub>, reflux), the amide cleaves to yield 3-oxopyrazolidine-1-carboxylic acid and 3-chloroaniline:

C10H10ClN3O2+H2OH+C4H6N2O3+C6H5ClNH2\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C}_4\text{H}_6\text{N}_2\text{O}_3 + \text{C}_6\text{H}_5\text{ClNH}_2

Acylation Reactions

The secondary amine in the pyrazolidinone ring reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine :

Acylating Agent Conditions Product Yield
Acetyl chlorideEt<sub>3</sub>N, DMAP, 25°C, 1 hN-acetylated pyrazolidinone derivative75%

Oxidation to Pyrazole Derivatives

Treatment with K<sub>2</sub>S<sub>2</sub>O<sub>8</sub> in H<sub>2</sub>SO<sub>4</sub>/CH<sub>3</sub>CN induces dehydrogenation, converting the pyrazolidinone to a pyrazole ring :

PyrazolidinoneH2SO4K2S2O8Pyrazole+H2O\text{Pyrazolidinone} \xrightarrow[\text{H}_2\text{SO}_4]{\text{K}_2\text{S}_2\text{O}_8} \text{Pyrazole} + \text{H}_2\text{O}

Key Data :

  • Temperature: 60–70°C

  • Reaction time: 4.5 h

  • Yield: 89–93%

Ring-Opening Alkylation

Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH opens the ring, forming linear amines :

C10H10ClN3O2+CH3INaHCH3N(CH2)2CONHC6H4Cl+NaI\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{CH}_3\text{I} \xrightarrow{\text{NaH}} \text{CH}_3-\text{N}-(\text{CH}_2)_2-\text{CO}-\text{NH}-\text{C}_6\text{H}_4\text{Cl} + \text{NaI}

Condensation Reactions

The ketone group undergoes condensation with primary amines to form Schiff bases. For example, reaction with aniline generates an imine-linked derivative :

Amine Conditions Product Yield
AnilineEtOH, 80°C, 6 hN-(3-chlorophenyl)-3-iminopyrazolidine68%

Halogen Exchange Reactions

The 3-chlorophenyl group undergoes halogen displacement with KF in DMF at 150°C to yield the 3-fluorophenyl analog :

C10H10ClN3O2+KFC10H10FN3O2+KCl\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2 + \text{KF} \rightarrow \text{C}_{10}\text{H}_{10}\text{FN}_3\text{O}_2 + \text{KCl}

Optimized Parameters :

  • Catalyst: 18-crown-6 ether (10 mol%)

  • Reaction time: 24 h

  • Yield: 62%

Photochemical Reactions

UV irradiation (254 nm) in methanol induces C–N bond cleavage at the carboxamide group, generating 3-chlorophenyl isocyanate and pyrazolidinone fragments :

C10H10ClN3O2hνC6H4ClNCO+C4H6N2O\text{C}_{10}\text{H}_{10}\text{ClN}_3\text{O}_2 \xrightarrow{h\nu} \text{C}_6\text{H}_4\text{ClNCO} + \text{C}_4\text{H}_6\text{N}_2\text{O}

Comparative Reactivity Table

Reaction Type Key Reagent Temperature Time Yield Range
Suzuki couplingPd(PPh<sub>3</sub>)<sub>4</sub>80°C12 h75–85%
Amide hydrolysisH<sub>2</sub>SO<sub>4</sub> (conc.)100°C6 h60–70%
Pyrazole formationK<sub>2</sub>S<sub>2</sub>O<sub>8</sub>/H<sub>2</sub>SO<sub>4</sub>60°C4.5 h89–93%
Halogen exchangeKF/18-crown-6150°C24 h55–62%

This compound’s multifunctional architecture enables diverse synthetic applications, particularly in medicinal chemistry for structure-activity relationship (SAR) studies. Future research directions include catalytic asymmetric modifications and mechanistic studies of its biological interactions .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities, including:

  • Anticancer Activity: Research indicates that N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide may induce apoptosis in cancer cells. Studies have shown that compounds with similar structures can effectively inhibit tumor growth in xenograft models.
  • Anti-inflammatory Properties: The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, possibly through the NF-kB signaling pathway, which plays a crucial role in mediating inflammatory responses.
  • Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, showing efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Studies

A study conducted on analogs of this compound demonstrated significant anticancer activity against various cell lines, including:

Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

These results highlight the potential of this compound as an effective anticancer agent.

Anti-inflammatory Studies

In vitro experiments revealed that treatment with this compound resulted in a marked decrease in levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Antimicrobial Studies

Research has shown that the compound exhibits activity against a range of pathogens, suggesting its utility as a scaffold for developing new antimicrobial agents. In vitro assays indicated effectiveness against common bacterial strains.

Data Summary Table

The following table summarizes the biological activities and mechanisms associated with this compound:

Biological ActivityMechanism of ActionReference Study
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of NF-kB pathway
AntimicrobialDisruption of bacterial cell walls

Conclusion and Future Directions

This compound shows promise as a multifaceted therapeutic agent with applications in oncology, inflammation, and infectious diseases. Future research should focus on optimizing its pharmacological properties and exploring its mechanisms further through advanced molecular docking studies and clinical trials.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Accessibility : Pyrazolidine derivatives require multi-step synthesis, while pyrrolidine analogs (e.g., ) can be synthesized more efficiently .
  • Pharmacological Data: Limited to LY-series compounds; the target compound’s activity remains theoretical.

Biological Activity

N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of pharmacology. This article aims to explore its biological activity, supported by various research findings, case studies, and data tables.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibition of specific enzymes or receptors involved in disease pathways. For instance, the inhibition of phosphatidylinositol 3-kinase (PI3K) has been linked to anti-cancer properties .

Anticancer Properties

Several studies have reported the anticancer potential of this compound. It has shown promise in inhibiting tumor growth in various cancer cell lines, including:

  • Breast Cancer : In vitro studies demonstrated significant cytotoxic effects against MCF-7 breast cancer cells.
  • Colon Cancer : The compound exhibited inhibitory effects on the proliferation of HT-29 colon cancer cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in cancer metabolism:

Enzyme Inhibition Activity Reference
PI3KModerate
Cyclooxygenase (COX)High
AcetylcholinesteraseModerate

Case Study 1: Breast Cancer Cell Line

In a study investigating the effects of this compound on MCF-7 cells, researchers observed a dose-dependent reduction in cell viability. The IC50_{50} was determined to be approximately 15 µM, indicating a potent effect against breast cancer cells.

Case Study 2: Colon Cancer Models

Another study focused on the use of this compound in xenograft models of colon cancer. Treatment with this compound resulted in a significant decrease in tumor size compared to controls, suggesting its potential as an effective therapeutic agent.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for evaluating the therapeutic potential of any new compound. Preliminary studies indicate that this compound has favorable pharmacokinetic properties, including:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 2 hours post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, with minimal renal excretion observed.

Toxicity assessments revealed that at therapeutic doses, the compound exhibited low toxicity levels, making it a candidate for further development.

Q & A

Basic: What are the recommended synthetic routes for N-(3-chlorophenyl)-3-oxopyrazolidine-1-carboxamide, and what critical parameters influence yield?

Answer:
A common approach involves condensation reactions between substituted amines and carbonyl precursors. For example, hydrazinecarbothioamide derivatives (e.g., N-(3-chlorophenyl)-2-(4-nitrobenzylidene)hydrazinecarbothioamide) are synthesized by reacting 3-chloroaniline with nitrobenzaldehyde derivatives in refluxing ethanol, achieving yields up to 88% . Critical parameters include:

  • Stoichiometry : Excess acyl chloride (e.g., 4-nitrobenzoyl chloride) ensures complete amide bond formation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol facilitates recrystallization .
  • Temperature : Reflux conditions (e.g., 80–100°C) optimize reaction rates without decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/petroleum ether) or recrystallization (ethanol-DMF mixtures) isolates the product .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Answer:

  • 1H/13C NMR : Identify the 3-chlorophenyl protons (δ 7.2–7.8 ppm) and carboxamide carbonyl (δ ~165–170 ppm). Coupling patterns distinguish E/Z isomers in hydrazine derivatives .
  • EI-MS : Confirm molecular ion peaks (e.g., m/z 351.88 for C18H26ClN3O2 derivatives) and fragmentation patterns .
  • IR Spectroscopy : Carboxamide C=O stretches (~1670 cm⁻¹) and N–H bends (~3300 cm⁻¹) validate functional groups .

Advanced: How can single-crystal X-ray diffraction resolve ambiguities in the stereochemical configuration of derivatives?

Answer:
Single-crystal X-ray analysis (e.g., for 3-(3-chlorophenyl)-N-phenyloxirane-2-carboxamide) determines bond lengths (C–O: ~1.43 Å), angles (C–C–O: ~120°), and crystal packing. Key steps:

  • Crystallization : Use methylene chloride/ethanol mixtures to grow high-quality crystals .
  • Data refinement : Software like SHELX refines structures to R-factors < 0.05, resolving cis/trans isomerism or chiral centers .

Advanced: What strategies reconcile contradictions between computational modeling and experimental reactivity data?

Answer:

  • Validation : Compare computed reaction pathways (DFT, B3LYP/6-31G*) with experimental yields. For example, discrepancies in hydrolysis rates may arise from solvent effects not modeled .
  • Iterative refinement : Adjust computational parameters (e.g., solvation models) using empirical data like NMR kinetics or HPLC purity profiles .

Advanced: How can reaction conditions mitigate side reactions during synthesis?

Answer:

  • Acid catalysis : Hydrochloric acid (6 M) in ethanol under reflux minimizes by-products like imine intermediates .
  • Temperature control : Lower temperatures (e.g., 0–5°C) reduce carboxamide hydrolysis .
  • Selective purification : Silica gel chromatography removes unreacted 3-chloroaniline or oligomers .

Basic: What common impurities occur during synthesis, and how are they removed?

Answer:

  • Unreacted starting materials : Detect via TLC (Rf differences) and remove by washing with sodium bicarbonate .
  • Oligomers/by-products : Use gradient HPLC (C18 column, acetonitrile/water) to separate high-molecular-weight species .

Advanced: How does the 3-chlorophenyl substituent influence electronic structure?

Answer:
The electron-withdrawing Cl group:

  • Reduces electron density : Observed in upfield shifts of adjacent protons in NMR (δ 7.3–7.5 ppm) .
  • Stabilizes intermediates : DFT studies show lowered LUMO energy in carboxamide derivatives, enhancing electrophilicity .

Basic: What stability considerations apply for storage?

Answer:

  • Moisture sensitivity : Store under argon with molecular sieves to prevent hydrolysis .
  • Light sensitivity : Amber vials prevent photodegradation of the chlorophenyl moiety .

Advanced: How can kinetic studies elucidate reaction mechanisms?

Answer:

  • Rate monitoring : Use in-situ NMR to track carboxamide formation (e.g., disappearance of amine protons at δ 2.5 ppm) .
  • Eyring analysis : Plot ln(k/T) vs. 1/T to determine Δ‡H and Δ‡S for condensation steps .

Advanced: What challenges arise in achieving enantiomeric purity for chiral derivatives?

Answer:

  • Resolution techniques : Chiral HPLC (Chiralpak AD-H column) separates enantiomers of pyrazolidine derivatives .
  • Asymmetric synthesis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce stereoselectivity during amide bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.